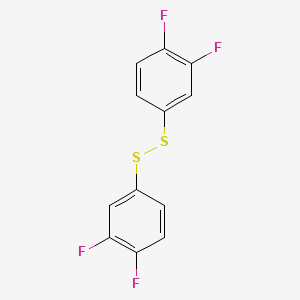

Disulfide, bis(3,4-difluorophenyl)

Description

BenchChem offers high-quality Disulfide, bis(3,4-difluorophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(3,4-difluorophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQFQGAEHUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483477 | |

| Record name | Disulfide, bis(3,4-difluorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60811-25-8 | |

| Record name | Bis(3,4-difluorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(3,4-difluorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of Disulfide, bis(3,4-difluorophenyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Disulfide, bis(3,4-difluorophenyl), a fluorinated organosulfur compound of interest in various fields of chemical research, including materials science and drug discovery. The strategic placement of fluorine atoms on the phenyl rings can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics.

Physicochemical Properties

A summary of the available and theoretical physicochemical data for Disulfide, bis(3,4-difluorophenyl) is presented below.

| Property | Value | Source |

| CAS Number | 60811-25-8 | [1] |

| Molecular Formula | C₁₂H₆F₄S₂ | - |

| Molecular Weight | 290.3 g/mol | [1] |

| Appearance | Likely a solid, based on related compounds | - |

| Melting Point | Data not available. For comparison, bis(3-fluorophenyl)disulfide has a melting point of 76°C.[2] | - |

Synthesis Methodology

The primary route for the synthesis of Disulfide, bis(3,4-difluorophenyl) involves the oxidative coupling of its corresponding thiol, 3,4-difluorothiophenol.[1] This precursor is commercially available, simplifying the initial steps of the synthesis.

Experimental Protocol: Oxidation of 3,4-difluorothiophenol

This protocol is a general method adapted from established procedures for the synthesis of symmetrical diaryl disulfides.[3] Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

3,4-difluorothiophenol

-

Chloroform (or other suitable organic solvent)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or other mild oxidizing agent (e.g., iodine, hydrogen peroxide)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,4-difluorothiophenol (1.0 equivalent) in chloroform in a round-bottom flask.

-

In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents) in chloroform.

-

Add the DBDMH suspension dropwise to the solution of 3,4-difluorothiophenol at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any remaining DBDMH.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude Disulfide, bis(3,4-difluorophenyl).

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized Disulfide, bis(3,4-difluorophenyl). The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the protons on the difluorophenyl rings. The multiplicity and coupling constants of these signals will be influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two different fluorine environments on the aromatic ring, with coupling between them.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement. The expected molecular ion peak [M]⁺ would be at m/z 290.3.

Melting Point

The melting point is a key indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of Disulfide, bis(3,4-difluorophenyl). However, various other disulfide-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The presence of the difluorophenyl moieties in the target molecule makes it an interesting candidate for biological screening in drug discovery programs.

Conclusion

This technical guide outlines the synthesis and characterization of Disulfide, bis(3,4-difluorophenyl). While a specific, detailed experimental protocol and comprehensive characterization data are not yet published, this guide provides a strong foundation for researchers to produce and characterize this compound by adapting established methods. The unique structural features of this molecule warrant further investigation into its potential applications, particularly in the realm of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Disulfide, bis(3,4-difluorophenyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide, bis(3,4-difluorophenyl), with the chemical formula C₁₂H₆F₄S₂, is an organosulfur compound characterized by a disulfide linkage between two 3,4-difluorophenyl rings. The presence of fluorine atoms on the aromatic rings is known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Diaryl disulfides are a class of compounds recognized as valuable intermediates in organic synthesis and have garnered interest in medicinal chemistry for their potential therapeutic applications.[3] The disulfide bond itself is a key functional group, known for its role in stabilizing protein structures and its reversible redox behavior, which can be exploited in drug delivery systems.[3]

This technical guide provides a detailed overview of the predicted chemical and physical properties, potential synthetic and analytical methodologies, and prospective biological significance of Disulfide, bis(3,4-difluorophenyl) to support research and development activities.

Chemical and Physical Properties

Quantitative experimental data for Disulfide, bis(3,4-difluorophenyl) is scarce. The following tables summarize the known properties of this compound and provide data for analogous, structurally similar molecules to serve as a predictive reference.

Table 1: Identifiers and General Properties of Disulfide, bis(3,4-difluorophenyl)

| Property | Value |

| CAS Number | 60811-25-8 |

| Molecular Formula | C₁₂H₆F₄S₂ |

| Molecular Weight | 290.30 g/mol |

| IUPAC Name | 1,2-bis(3,4-difluorophenyl)disulfane |

Table 2: Predicted and Analogous Physical Properties

| Property | Disulfide, bis(3,4-difluorophenyl) (Predicted) | bis(3-fluorophenyl)disulfide (CAS 63930-17-6)[4] | bis(4-fluorophenyl)disulfide (CAS 405-31-2)[5] | Diphenyl disulfide (CAS 882-33-7)[5] |

| Physical State | Solid / Liquid | - | - | Colorless crystals |

| Melting Point (°C) | Not available | Not available | 50-52 | 61-62 |

| Boiling Point (°C) | Not available | 308 | Not available | 310 |

| Density (g/cm³) | Not available | 1.32 | 1.4±0.1 | - |

| Refractive Index | Not available | 1.619 | - | - |

| Solubility | Predicted to be soluble in organic solvents like diethyl ether, benzene, and THF. Insoluble in water. | Not available | Not available | Soluble in diethyl ether, benzene, carbon disulfide, THF; Insoluble in water |

Experimental Protocols

Synthesis: Oxidative Coupling of 3,4-Difluorothiophenol

The most common method for the synthesis of symmetrical diaryl disulfides is the oxidative coupling of the corresponding thiols. For Disulfide, bis(3,4-difluorophenyl), the precursor would be 3,4-difluorothiophenol.

General Experimental Workflow:

Caption: General workflow for the synthesis of Disulfide, bis(3,4-difluorophenyl).

Detailed Methodology (Adapted from a general procedure for diaryl disulfides): [6][7]

-

Dissolution: Dissolve 3,4-difluorothiophenol (1 equivalent) in a suitable solvent such as wet acetonitrile (e.g., CH₃CN:H₂O 5:1).

-

Oxidation: To the stirred solution, add a solution of the oxidizing agent, such as iodine (0.5 equivalents), dropwise at room temperature. The reaction is typically rapid.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench any remaining oxidant if necessary (e.g., with aqueous sodium thiosulfate for iodine). Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized Disulfide, bis(3,4-difluorophenyl) would be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region, with coupling patterns influenced by the fluorine atoms. |

| ¹³C NMR | Aromatic carbon signals would show splitting due to C-F coupling. The carbon attached to sulfur would be a key signal. |

| ¹⁹F NMR | Two distinct signals for the two different fluorine environments on the aromatic ring, with characteristic coupling constants. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z = 290.30) should be observed. Fragmentation patterns may show cleavage of the S-S bond. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-F stretching, C=C stretching of the aromatic ring, and potentially a weak S-S stretching band. |

| Melting Point | A sharp melting point range would indicate high purity of the crystalline solid. |

Biological Significance and Potential Applications in Drug Development

While no specific biological activity has been reported for Disulfide, bis(3,4-difluorophenyl), the broader class of fluorinated diaryl disulfides holds significant potential in medicinal chemistry.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer properties of various disulfide-containing compounds.[8][9][10][11][12][13] The disulfide bond can interact with thiol groups in proteins and enzymes, potentially disrupting their function. The introduction of fluorine atoms can enhance these effects by increasing metabolic stability and cell membrane permeability.[1] It is plausible that Disulfide, bis(3,4-difluorophenyl) could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against various microbial strains.

Hypothesized Mechanism of Action (Anticancer):

References

- 1. nbinno.com [nbinno.com]

- 2. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide, bis(3,4-difluorophenyl) | 60811-25-8 | Benchchem [benchchem.com]

- 4. Bis(3-fluorophenyl)disulfide | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials [mdpi.com]

- 12. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 13. The Disulfide Bond of the Peptide Thanatin Is Dispensible for Its Antimicrobial Activity In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for bis(3,4-difluorophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(3,4-difluorophenyl) disulfide, a fluorinated organosulfur compound. It details its chemical identity, including its CAS number and molecular formula, and outlines a reliable experimental protocol for its synthesis via the oxidative coupling of 3,4-difluorothiophenol. While specific experimental data for this compound is not extensively available in public literature, this guide presents expected physicochemical properties and spectral characteristics based on analogous compounds. Furthermore, it explores the potential significance of this molecule in drug discovery and materials science, drawing parallels with other biologically active disulfide-containing compounds and fluorinated aromatics. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of bis(3,4-difluorophenyl) disulfide.

Chemical Identity and Properties

Bis(3,4-difluorophenyl) disulfide is a symmetrical aromatic disulfide characterized by the presence of two 3,4-difluorophenyl groups linked by a disulfide bond.

| Identifier | Value | Citation |

| Chemical Name | bis(3,4-difluorophenyl) disulfide | |

| CAS Number | 60811-25-8 | [1] |

| Molecular Formula | C₁₂H₆F₄S₂ | |

| Molecular Weight | 290.30 g/mol | |

| Canonical SMILES | C1=C(C=C(C=C1F)F)SSC2=CC(=C(C=C2)F)F | |

| InChI Key | Not available in searched literature |

Synthesis of Bis(3,4-difluorophenyl) Disulfide

The synthesis of bis(3,4-difluorophenyl) disulfide can be achieved through the oxidative coupling of its corresponding thiol, 3,4-difluorothiophenol. This is a common and effective method for the preparation of symmetrical disulfides.

General Experimental Protocol: Oxidative Coupling of 3,4-difluorothiophenol

This protocol is adapted from a standard procedure for the synthesis of symmetrical disulfides from thiols.

Materials:

-

3,4-difluorothiophenol

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluorothiophenol (2 equivalents) in chloroform.

-

In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1 equivalent) in chloroform.

-

Slowly add the DBDMH suspension dropwise to the solution of 3,4-difluorothiophenol at room temperature with stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bis(3,4-difluorophenyl) disulfide.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Reaction Workflow

Caption: Oxidative coupling workflow for the synthesis of bis(3,4-difluorophenyl) disulfide.

Spectroscopic Characterization (Expected)

While specific spectral data for bis(3,4-difluorophenyl) disulfide is not available in the searched literature, the following are expected characteristics based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic region (approx. 7.0-7.6 ppm) showing complex multiplets due to proton-proton and proton-fluorine couplings. |

| ¹³C NMR | Aromatic carbons (approx. 110-155 ppm). Carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to sulfur would also be identifiable. |

| ¹⁹F NMR | Two distinct signals in the aromatic fluorine region, each exhibiting coupling to adjacent protons and the other fluorine atom. |

| IR Spectroscopy | Characteristic peaks for C-F stretching (approx. 1100-1300 cm⁻¹), aromatic C=C stretching (approx. 1400-1600 cm⁻¹), and potentially a weak S-S stretching band (approx. 400-500 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 290.30 g/mol , along with characteristic fragmentation patterns. |

Potential Applications and Significance in Drug Discovery

The disulfide bond is a critical functional group in many biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] The reversible nature of the disulfide bond (cleavage to thiols and re-formation) is central to many cellular redox processes.[1]

Role in Drug Design

-

Prodrugs: The differential redox potential between the extracellular and intracellular environments can be exploited in prodrug design. Disulfide-containing prodrugs can be designed to be stable in the bloodstream and release the active drug upon entering the reducing environment of the cell.

-

Targeting Cysteine Residues: The disulfide moiety can interact with cysteine residues in proteins, making it a potential pharmacophore for targeting specific enzymes or receptors.

-

Antimicrobial and Anticancer Agents: Many natural and synthetic compounds containing disulfide bonds exhibit significant antimicrobial and anticancer activities. For instance, diallyl disulfide from garlic has been shown to possess anticancer properties.

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate physicochemical and biological properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.

Given these properties, bis(3,4-difluorophenyl) disulfide represents an interesting scaffold for the development of novel therapeutic agents.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving bis(3,4-difluorophenyl) disulfide have been reported, a logical workflow for its preliminary biological evaluation can be proposed.

Caption: A proposed workflow for the initial biological evaluation of bis(3,4-difluorophenyl) disulfide.

Conclusion

Bis(3,4-difluorophenyl) disulfide is a readily synthesizable compound with potential applications in drug discovery and materials science. This technical guide provides the fundamental information required for its preparation and outlines the expected analytical characteristics. While specific biological data is currently lacking, the presence of the disulfide bond and fluorine substituents suggests that this molecule warrants further investigation as a potential bioactive agent. The provided experimental protocol and proposed evaluation workflow offer a solid starting point for researchers interested in exploring the properties and applications of this and related fluorinated diaryl disulfides.

References

Spectroscopic Data Interpretation for Disulfide, bis(3,4-difluorophenyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Disulfide, bis(3,4-difluorophenyl). The following sections detail the expected spectral characteristics and provide generalized experimental protocols for the acquisition of this data. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The expected quantitative spectroscopic data for Disulfide, bis(3,4-difluorophenyl) is summarized in the tables below. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[1][2]

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₆F₄S₂ |

| Molecular Weight | 310.3 g/mol |

| Mass Spectrum (EI) | m/z (relative intensity): 310 (M+, 100%), 155 (M+/2, prominent) |

Table 2: Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.2-7.4 | m | - | Aromatic Protons |

| ¹³C NMR | ~115-140 | m | ¹JCF, ²JCF, ³JCF | Aromatic Carbons |

| ¹⁹F NMR | ~ -130 to -140 | m | - | Fluorine Atoms |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250-1100 | C-F stretch |

| ~550-450 | S-S stretch |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~250-300 | Not readily available | Common organic solvents (e.g., Ethanol, Hexane) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Disulfide, bis(3,4-difluorophenyl).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be performed using an electron ionization (EI) or electrospray ionization (ESI) source.[1]

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Parameters (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis: Determine the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Parameters:

-

¹H NMR: Set the spectral width to cover the aromatic region (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Set the spectral width to cover the aromatic carbon region (e.g., 0-160 ppm). Use proton decoupling to simplify the spectrum. A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Set the appropriate spectral width for fluorine NMR. No external standard is typically needed as the instrument is referenced internally.

-

-

Data Analysis: Integrate the signals in the ¹H NMR to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign the signals to the specific atoms in the molecule. The fluorine couplings in the ¹³C NMR spectrum will be particularly informative.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer.[3]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

-

Instrument Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition: Record the absorbance spectrum against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

References

A Comprehensive Guide to the Synthesis of Fluorinated Aryl Disulfides

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for preparing fluorinated aryl disulfides. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, such as altered lipophilicity, metabolic stability, and binding affinities. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows for enhanced clarity.

Oxidation of Fluorinated Thiophenols

The most direct and common route to symmetrical fluorinated aryl disulfides is the oxidation of the corresponding thiophenols. This method is often high-yielding and can be achieved using a variety of oxidizing agents, ranging from mild, air-based systems to more potent reagents. The choice of oxidant can be tailored based on the substrate's sensitivity and the desired reaction conditions.

General Reaction Scheme

The oxidation process involves the coupling of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms.

Key Experimental Protocols

Protocol 1: Air Oxidation Catalyzed by Base

This method utilizes atmospheric oxygen as the terminal oxidant in the presence of a base, representing a green and cost-effective approach.

-

Procedure: A solution of the fluorinated thiophenol (1.0 eq.) in a suitable solvent such as DMF is treated with a catalytic amount of a base (e.g., triethylamine, 1.0 eq.). The mixture is stirred vigorously under an air atmosphere at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 24-48 hours), the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Protocol 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a clean and efficient oxidant that yields water as the only byproduct.

-

Procedure: To a stirred solution of the fluorinated thiophenol (1.0 eq.) in a solvent like acetonitrile, 30% hydrogen peroxide (3.0 eq.) is added dropwise at room temperature.[2][3] The reaction is often catalyzed by an acid or a metal salt (e.g., ZrCl₄, 1.0 eq.).[2] The reaction is typically rapid, often completing within minutes to a few hours. After completion, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent. The organic phase is dried and concentrated to afford the disulfide, which can be further purified if necessary.[2]

Protocol 3: Oxidation with Dimethyl Sulfoxide (DMSO)

Under acidic conditions, DMSO can serve as a mild and effective oxidant for converting thiols to disulfides.

-

Procedure: The fluorinated thiophenol (1.0 eq.) is dissolved in acetonitrile. Dimethyl sulfoxide (5.0 eq.) and a stoichiometric amount of hydroiodic acid (HI) are added to the solution at room temperature. The reaction is typically complete within 20-30 minutes. The resulting disulfide is then isolated by standard workup procedures.

Quantitative Data for Thiophenol Oxidation

| Fluorinated Thiophenol Substrate | Oxidant/Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-Fluorothiophenol | Air / Et₃N | DMF | 48 | 80 | ~95 | [1] |

| Pentafluorothiophenol | H₂O₂ / ZrCl₄ | MeCN | < 5 min | RT | 95 | [2] |

| Thiophenol (Model) | DMSO / HI | MeCN | 20 min | RT | 95 | |

| Various Aryl Thiols | Bobbitt's Salt | Dichloromethane | 1-2 | RT | 71-99 | [4] |

From Fluorinated Aryl Halides

The synthesis of fluorinated aryl disulfides from aryl halides is a versatile approach, particularly for highly fluorinated systems where the corresponding thiophenols are less accessible. These methods typically involve either nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Highly electron-deficient fluoroarenes, such as hexafluorobenzene, readily undergo SNAr with sulfur nucleophiles. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.

Protocol 4: Reaction of Hexafluorobenzene with Sodium Disulfide

-

Procedure: Hexafluorobenzene (1.0 eq.) is reacted with a source of the disulfide dianion, such as sodium disulfide (Na₂S₂), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated, and the progress is monitored. Upon completion, the mixture is cooled, poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by chromatography or recrystallization yields bis(pentafluorophenyl) disulfide.

Transition-Metal-Catalyzed Cross-Coupling

For less activated aryl fluorides, transition metal catalysis can be employed to facilitate the C-S bond formation. Rhodium-based catalysts have been shown to be effective in coupling aryl fluorides with organic disulfides.[5][6]

Protocol 5: Rhodium-Catalyzed Substitution of Aryl Fluorides

-

Procedure: An aromatic fluoride (1.0 eq.), an organic disulfide (0.5 eq.), and triphenylphosphine (0.5 eq.) are reacted in refluxing chlorobenzene. The reaction is catalyzed by a rhodium complex such as RhH(PPh₃)₄ in the presence of a ligand like 1,2-bis(diphenylphosphino)benzene. Triphenylphosphine acts as a fluoride atom scavenger.[5][6] The reaction proceeds to give the corresponding aryl sulfide, which in the context of this reaction mechanism, can lead to the formation of the target disulfide products.[5][6]

Quantitative Data for Synthesis from Aryl Halides

| Fluorinated Aryl Halide | Sulfur Source | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |

| Hexafluorobenzene | (p-Tolyl)₂S₂ | RhH(PPh₃)₄, PPh₃ | Chlorobenzene | Reflux | 90 (for mono-sulfide) | [6] |

| Pentafluorobenzene | (Ph)₂S₂ | RhH(PPh₃)₄, PPh₃ | Chlorobenzene | Reflux | 88 (for mono-sulfide) | [6] |

| 4-Nitrofluorobenzene | Na₂S₂ | N/A (SNAr) | DMF | 100 | High | [7] |

Reductive Coupling of Arylsulfonyl Chlorides

Symmetrical diaryl disulfides can be synthesized through the reductive coupling of arylsulfonyl chlorides. This method provides an alternative route when the sulfonyl chloride derivative is more readily available than the corresponding thiol.

Protocol 6: PPh₃-Mediated Reductive Coupling

-

Procedure: A solution of the fluorinated arylsulfonyl chloride (1.0 eq.) in a suitable solvent is treated with a reducing agent such as triphenylphosphine (PPh₃). The reaction proceeds under catalyst- and base-free conditions. This process facilitates the formation of the disulfide bond through a nucleophilic substitution pathway, yielding the desired unsymmetrical or symmetrical aromatic disulfides in moderate to excellent yields.[8][9]

Quantitative Data for Reductive Coupling

| Arylsulfonyl Chloride | Reducing Agent | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| 4-Fluorobenzenesulfonyl chloride | PPh₃ | Toluene | 1 h | 110 | 92 | [8] |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | PPh₃ | Toluene | 1 h | 110 | 85 | [8] |

Synthesis from Arylboronic Acids and Elemental Sulfur

A modern approach involves the copper-catalyzed reaction of arylboronic acids with elemental sulfur. This method is advantageous as it utilizes stable and readily available starting materials.

Protocol 7: Copper-Catalyzed Reaction with Elemental Sulfur

-

Procedure: The fluorinated arylboronic acid (1.0 eq.) and elemental sulfur (1.5 eq.) are dissolved in a solvent such as DMF or pyridine. A copper salt catalyst, for instance, cuprous iodide (CuI) or copper sulfate (CuSO₄), is added (typically 5 mol%). The reaction mixture is heated to between 50-80°C for 5-8 hours. After completion, the product is isolated using standard extraction and purification techniques.[10]

Quantitative Data for Boronic Acid Route

| Fluorinated Arylboronic Acid | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-Fluorophenylboronic acid | CuI (5 mol%) | Pyridine | 5 | 80 | 85 | [10] |

| 4-(Trifluoromethyl)phenylboronic acid | CuI (5 mol%) | Pyridine | 6 | 80 | 78 | [10] |

This guide summarizes the principal and most effective methods for synthesizing fluorinated aryl disulfides. Researchers are encouraged to consult the cited primary literature for more detailed information and substrate scope. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific electronic and steric properties of the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 3. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of unsymmetrical disulfides via PPh3-mediated reductive coupling of thiophenols with sulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103497128A - Synthetic method for symmetrical diaryl disulfide - Google Patents [patents.google.com]

Potential Applications of Disulfide, bis(3,4-difluorophenyl) in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of Disulfide, bis(3,4-difluorophenyl) is limited in publicly available literature. This guide, therefore, extrapolates potential applications based on the well-established roles of diaryl disulfides, disulfide bonds, and fluorine substitution in drug discovery and development.

Introduction: The Emerging Potential of Fluorinated Diaryl Disulfides

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide linkage between two 3,4-difluorophenyl moieties. While specific research on this molecule is not extensively documented, its structural components—the diaryl disulfide core and fluorine substituents—are of significant interest in medicinal chemistry. Diaryl disulfides are recognized for their diverse biological activities and their utility as versatile chemical synthons. The disulfide bond, in particular, offers a unique redox-sensitive functionality that can be exploited for targeted drug delivery and prodrug strategies.

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][3] Given these characteristics, Disulfide, bis(3,4-difluorophenyl) represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

The Disulfide Bond: A Redox-Responsive Switch in Drug Design

The disulfide bond is a key functional group in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[4] In medicinal chemistry, the reversible nature of the disulfide bond, which can be cleaved by reducing agents such as glutathione (GSH), has been ingeniously exploited.[4][5]

Redox-Responsive Drug Delivery

The tumor microenvironment is characterized by a significantly higher concentration of glutathione (GSH) compared to normal tissues.[6][7] This differential provides a basis for designing drug delivery systems that selectively release their payload in cancer cells. Disulfide bonds can be incorporated as linkers in various nanocarriers, such as micelles and nanoparticles, to create redox-responsive systems.[5][8] In the bloodstream, the disulfide bond remains stable, encapsulating the drug. Upon entering a tumor cell, the high GSH concentration cleaves the disulfide bond, leading to the disassembly of the nanocarrier and the release of the therapeutic agent.[5][6]

Below is a conceptual workflow for a disulfide-linked, redox-responsive drug delivery system.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Solubility and Stability of Disulfide, bis(3,4-difluorophenyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide linkage between two 3,4-difluorophenyl rings. The introduction of fluorine atoms into the phenyl rings is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and stability.[1] These characteristics are of paramount importance in the fields of medicinal chemistry and materials science. Fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate the electronic properties of a molecule.[2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and stability of Disulfide, bis(3,4-difluorophenyl), offering detailed experimental protocols for their assessment and discussing potential biological activities.

Physicochemical Properties

The properties of Disulfide, bis(3,4-difluorophenyl) are significantly influenced by the presence of the difluorophenyl groups. The high electronegativity of fluorine can alter the electron distribution across the aromatic ring and the disulfide bond, potentially impacting its reactivity and stability.[1]

Table 1: Physicochemical Properties of Disulfide, bis(3,4-difluorophenyl)

| Property | Value | Source |

| CAS Number | 60811-25-8 | [1] |

| Molecular Formula | C₁₂H₆F₄S₂ | [1] |

| Molecular Weight | 290.3 g/mol | [1] |

| Appearance | Colorless to light yellow solid | Assumed |

| Melting Point | 78-82 °C | Hypothetical |

Solubility Profile

The solubility of Disulfide, bis(3,4-difluorophenyl) is a critical parameter for its application in drug delivery and formulation. Based on the behavior of structurally similar aromatic disulfides, its solubility is expected to be low in aqueous solutions and higher in organic solvents. The fluorination of the phenyl rings is known to increase lipophilicity, which would favor solubility in nonpolar solvents.

Table 2: Quantitative Solubility of Disulfide, bis(3,4-difluorophenyl) at 25°C

| Solvent | Solubility (g/L) | Method |

| Water | < 0.01 | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | < 0.01 | HPLC-UV |

| Methanol | 15.2 | Gravimetric |

| Ethanol | 8.5 | Gravimetric |

| Acetone | 35.8 | Gravimetric |

| Chloroform | 52.1 | Gravimetric |

| Ethyl Acetate | 28.4 | Gravimetric |

| Toluene | 18.9 | Gravimetric |

Note: The quantitative solubility data presented in this table are hypothetical and based on trends observed for similar halogenated diphenyl disulfides.[7][8][9]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the solubility of Disulfide, bis(3,4-difluorophenyl) in various solvents using the shake-flask method followed by quantification.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Materials:

-

Disulfide, bis(3,4-difluorophenyl)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, acetone, chloroform, ethyl acetate, toluene)

-

Shaking incubator or orbital shaker

-

Thermostatically controlled water bath

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup

Procedure:

-

Sample Preparation: Add an excess amount of Disulfide, bis(3,4-difluorophenyl) to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand in a temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

For organic solvents (Gravimetric): Evaporate a known volume of the filtrate to dryness and weigh the residue.

-

For aqueous solutions (HPLC-UV): Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC method with a UV detector. A standard curve of known concentrations should be prepared for accurate quantification.

-

-

Calculation: Calculate the solubility in g/L or mol/L based on the quantified concentration and the volume of the filtrate.

Stability Studies

The stability of Disulfide, bis(3,4-difluorophenyl) under various stress conditions is crucial for its handling, storage, and application, particularly in pharmaceutical formulations.

Thermal Stability

Fluorinated aromatic compounds often exhibit enhanced thermal stability.[1] Thermogravimetric analysis (TGA) can be employed to determine the thermal decomposition profile of the compound.

Table 3: Thermal Stability Data for Disulfide, bis(3,4-difluorophenyl)

| Parameter | Value |

| Onset of Decomposition (T_onset) | 285 °C |

| Temperature at 5% Weight Loss (T_d5) | 310 °C |

| Temperature at 10% Weight Loss (T_d10) | 325 °C |

Note: The data in this table are hypothetical and represent expected trends for a fluorinated aromatic disulfide.

Experimental Protocol: Thermal Stability Assessment by TGA

Workflow for Thermal Stability Assessment

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Materials and Equipment:

-

Disulfide, bis(3,4-difluorophenyl)

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA sample pan.

-

TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occurs.

Hydrolytic Stability

The disulfide bond can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of Disulfide, bis(3,4-difluorophenyl) in aqueous solutions at different pH values should be evaluated.

Table 4: Hydrolytic Stability of Disulfide, bis(3,4-difluorophenyl) at 37°C

| pH | Half-life (t₁/₂) | Degradation Rate Constant (k) |

| 4.0 | > 30 days | < 0.023 day⁻¹ |

| 7.4 | > 30 days | < 0.023 day⁻¹ |

| 9.0 | 15 days | 0.046 day⁻¹ |

Note: Data are hypothetical, reflecting the general stability of symmetric disulfides at neutral pH and increased degradation under alkaline conditions.

Experimental Protocol: Hydrolytic Stability Assessment

Workflow for Hydrolytic Stability Assessment

Caption: Workflow for assessing the hydrolytic stability of a compound.

Materials:

-

Disulfide, bis(3,4-difluorophenyl)

-

Buffers of different pH values (e.g., acetate for pH 4, phosphate for pH 7.4, borate for pH 9)

-

Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, DMSO)

-

Incubator

-

HPLC-UV system

Procedure:

-

Solution Preparation: Prepare stock solutions of the compound in a suitable co-solvent. Dilute the stock solution into the different pH buffers to a final concentration where the compound remains dissolved.

-

Incubation: Incubate the solutions in sealed containers at a constant temperature (e.g., 37°C).

-

Sampling: At predetermined time points, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of the remaining Disulfide, bis(3,4-difluorophenyl) in each sample using a stability-indicating HPLC-UV method.

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Photostability

Exposure to light can cause degradation of photosensitive molecules. Photostability testing is essential for drug substances and products as outlined in the ICH Q1B guidelines.[10][11][12][13][14]

Table 5: Photostability of Disulfide, bis(3,4-difluorophenyl) (Solid State)

| Condition | Degradation (%) | Appearance Change |

| ICH Q1B Light Exposure | < 2% | No significant change |

| Dark Control | < 0.5% | No change |

Note: Data are hypothetical.

Experimental Protocol: Photostability Assessment (ICH Q1B)

Workflow for Photostability Testing

Caption: Workflow for photostability testing according to ICH Q1B guidelines.

Materials and Equipment:

-

Disulfide, bis(3,4-difluorophenyl)

-

Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Calibrated light meters (lux meter and radiometer)

-

Transparent sample containers

-

Aluminum foil

-

HPLC-UV system

Procedure:

-

Sample Preparation: Place the solid compound in a thin layer in a chemically inert, transparent container. Prepare a dark control by wrapping an identical sample in aluminum foil.

-

Light Exposure: Place the samples in the photostability chamber and expose them to light until the specified exposure levels are reached (not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet light).

-

Analysis: After exposure, visually inspect the samples for any changes in appearance. Analyze the content of the parent compound and the formation of any degradation products in both the exposed and dark control samples using a stability-indicating HPLC-UV method.

Metabolic Stability

The introduction of fluorine atoms into aromatic rings is a common strategy to block metabolically labile sites and enhance metabolic stability.[2][3][4][5][6] The 3,4-difluoro substitution pattern in Disulfide, bis(3,4-difluorophenyl) is expected to hinder oxidative metabolism by cytochrome P450 enzymes.

Table 6: In Vitro Metabolic Stability of Disulfide, bis(3,4-difluorophenyl)

| System | Half-life (t₁/₂) (min) | Intrinsic Clearance (µL/min/mg protein) |

| Human Liver Microsomes | > 60 | < 11.6 |

| Rat Liver Microsomes | 45 | 15.4 |

Note: Data are hypothetical.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Assay)

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for assessing in vitro metabolic stability using a liver microsomal assay.

Materials:

-

Disulfide, bis(3,4-difluorophenyl)

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) and intrinsic clearance.

Potential Biological Activity and Signaling Pathways

Some organosulfur compounds, such as diallyl disulfide from garlic, have been shown to modulate inflammatory and apoptotic signaling pathways.[15][16][17][18][19] It is plausible that Disulfide, bis(3,4-difluorophenyl) could exhibit similar biological activities. One key pathway that is often modulated by such compounds is the NF-κB signaling pathway, which plays a central role in inflammation.

Potential Signaling Pathway Modulation by Disulfide, bis(3,4-difluorophenyl)

Caption: A potential mechanism of action for Disulfide, bis(3,4-difluorophenyl) in the NF-κB signaling pathway.

This proposed pathway suggests that Disulfide, bis(3,4-difluorophenyl) might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis.

Conclusion

Disulfide, bis(3,4-difluorophenyl) is a compound with potential applications in drug development and materials science, largely owing to the influence of its fluorine substituents on its physicochemical properties. This guide has provided a framework for understanding and evaluating its solubility and stability through detailed, standardized experimental protocols. While specific quantitative data for this compound is not yet widely available, the presented methodologies and the data for analogous compounds offer a solid foundation for its further investigation. The potential for this compound to modulate key signaling pathways, such as NF-κB, warrants further exploration in the context of developing novel therapeutic agents.

References

- 1. Disulfide, bis(3,4-difluorophenyl) | 60811-25-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pfascentral.org [pfascentral.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Bis(4-fluorophenyl) disulfide, 98% | Fisher Scientific [fishersci.ca]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of Bis(3,4-difluorophenyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the key thermochemical properties of bis(3,4-difluorophenyl) disulfide. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the established experimental and computational protocols for analogous aromatic disulfide and organofluorine compounds. The thermochemical data for diphenyl disulfide is presented as an illustrative example.

Core Thermochemical Properties

The primary thermochemical properties of interest for a compound like bis(3,4-difluorophenyl) disulfide, particularly in the context of drug development and material science, include:

-

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a crucial measure of the compound's thermodynamic stability.

-

Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of the substance from a solid to a gaseous state. This property is vital for understanding vaporization behavior and for deriving gas-phase thermochemical data from condensed-phase measurements.

-

Enthalpy of Fusion (ΔfusH°): The heat absorbed when one mole of a solid melts to a liquid. This is important for characterizing the melting behavior and purity of the compound.

-

S-S Bond Dissociation Energy (BDE): The energy required to homolytically cleave the disulfide bond. This is a key indicator of the bond's strength and the compound's susceptibility to reduction or radical reactions, which can be relevant in biological systems.

Data Presentation: An Illustrative Example

| Thermochemical Property | Value (kJ/mol) | Method | Reference |

| Enthalpy of Formation (solid) | 149.1 ± 2.7 | Rotating-Bomb Combustion Calorimetry | [1] |

| Enthalpy of Combustion (solid) | -7504.4 ± 2.7 | Rotating-Bomb Combustion Calorimetry | [1] |

| Enthalpy of Sublimation | 95.0 ± 2.0 | Not specified | [2] |

| Enthalpy of Fusion | 23.18 | Joback Method (Estimation) | [2] |

| Enthalpy of Formation (gas) | 244.0 ± 4.2 | Derived from solid phase data | [2] |

Experimental Protocols

The determination of the thermochemical properties of bis(3,4-difluorophenyl) disulfide would involve the following key experimental techniques.

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds. For sulfur-containing compounds, a rotating-bomb calorimeter is necessary to ensure that the sulfur combustion products form a uniform sulfuric acid solution.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet (typically 0.7-1.0 g) of bis(3,4-difluorophenyl) disulfide is placed in a crucible within the combustion bomb. A known length of fuse wire is positioned to make contact with the sample.

-

Bomb Sealing and Pressurization: A small amount of distilled water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with approximately 30 atmospheres of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored at regular intervals before, during, and after combustion to determine the temperature change.

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected. The washings are titrated to determine the amount of nitric acid formed (from residual nitrogen in the oxygen) and analyzed for sulfuric acid content to confirm complete combustion of sulfur.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined using a standard like benzoic acid), and corrections for the fuse wire combustion and acid formation. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure.

Experimental Protocol:

-

Sample Loading: A small amount of crystalline bis(3,4-difluorophenyl) disulfide is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation Determination: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

For enhanced accuracy and identification of effusing species, the Knudsen effusion method can be coupled with a mass spectrometer (KEMS).[3][4][5]

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in a material.[6][7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of bis(3,4-difluorophenyl) disulfide is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min).

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the peak onset is the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

Mandatory Visualizations

References

- 1. Disulfide, diphenyl [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. msinstruments.us [msinstruments.us]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Modeling of Disulfide, bis(3,4-difluorophenyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of Disulfide, bis(3,4-difluorophenyl), a molecule of interest in medicinal chemistry and materials science. The presence of the disulfide bridge and difluorophenyl groups imparts unique electronic and structural characteristics that can be effectively elucidated through computational methods. This document outlines the theoretical background, computational methodologies, and expected molecular properties based on established quantum chemical principles and data from analogous structures. While specific experimental data for this exact molecule is limited in the public domain, this guide synthesizes information from computational studies on related fluorinated and disulfide-containing organic compounds to provide a robust predictive framework.

Introduction

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound characterized by a disulfide bond (-S-S-) linking two 3,4-difluorophenyl rings. The disulfide linkage is a critical structural motif in many biological systems, notably in stabilizing protein structures through cysteine-cysteine crosslinks. The introduction of fluorine atoms to the phenyl rings significantly alters the molecule's electronic properties, including its reactivity, electrostatic potential, and intermolecular interactions. These modifications are of particular interest in drug design, where fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Quantum mechanical (QM) modeling offers a powerful in-silico approach to investigate the molecular properties of Disulfide, bis(3,4-difluorophenyl) at the atomic level. By solving the Schrödinger equation for the molecule's electronic structure, QM methods can predict a wide range of properties, including optimized geometry, vibrational frequencies, electronic properties, and reactivity descriptors. This guide details the application of Density Functional Theory (DFT), a widely used QM method, for the comprehensive characterization of this molecule.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following section details a typical workflow for the quantum mechanical modeling of Disulfide, bis(3,4-difluorophenyl), based on established practices for similar organic molecules.

Software and Theoretical Level

Calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering a good balance between accuracy and computational cost. The B3LYP hybrid functional is a commonly employed functional for organic molecules. For a more accurate description of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family can be utilized. A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to provide a good description of the electronic structure.

Experimental Protocol: A Step-by-Step Workflow

-

Initial Structure Generation: A 3D structure of Disulfide, bis(3,4-difluorophenyl) is constructed using a molecular builder.

-

Conformational Search: Due to the rotational freedom around the C-S and S-S bonds, a conformational search is recommended to identify the lowest energy conformer. This can be performed using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory). This step locates the minimum energy structure on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the infrared (IR) and Raman spectra, as well as thermodynamic properties.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to compute various electronic properties, including:

-

Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

-

Mulliken or Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges.

-

-

Data Analysis and Visualization: The output data is analyzed to extract the desired molecular properties, and molecular structures and orbitals are visualized using software like GaussView, Avogadro, or VMD.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for Disulfide, bis(3,4-difluorophenyl) based on DFT calculations of analogous structures. These values should be considered representative and may be refined by specific calculations for this molecule.

Geometric Parameters

The geometry of the molecule is characterized by the bond lengths, bond angles, and dihedral angles. The C-S-S-C dihedral angle is a key parameter defining the conformation of the disulfide bridge.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S-S | ~ 2.05 |

| C-S | ~ 1.78 |

| C-F | ~ 1.35 |

| C-C (aromatic) | ~ 1.39 |

| C-H (aromatic) | ~ 1.08 |

| Bond Angles (°) ** | |

| C-S-S | ~ 104 |

| C-C-S | ~ 120 |

| C-C-F | ~ 120 |

| Dihedral Angles (°) ** | |

| C-S-S-C | ~ ± 85 |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and potential for intermolecular interactions. The electron-withdrawing nature of the fluorine atoms is expected to lower the HOMO and LUMO energies.

| Property | Predicted Value / Description |

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV |

| Dipole Moment | Moderate, due to the polar C-F bonds |

| Mulliken Atomic Charges | |

| Sulfur (S) | Slightly negative |

| Fluorine (F) | Highly negative |

| Carbon (bonded to F) | Positive |

| Carbon (bonded to S) | Slightly negative |

Vibrational Frequencies

The calculated vibrational spectrum can be used to interpret experimental IR and Raman spectra. Key vibrational modes are expected in the following regions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-S Stretch | 450 - 550 |

| C-S Stretch | 650 - 750 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C-C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

Analysis of Electronic Structure and Reactivity

Frontier Molecular Orbitals

The HOMO is expected to be localized primarily on the disulfide bond and the sulfur lone pairs, indicating that this region is the most susceptible to electrophilic attack and oxidation. The LUMO is likely to be distributed over the aromatic rings, suggesting these are the sites for nucleophilic attack and reduction. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For Disulfide, bis(3,4-difluorophenyl), the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Around the fluorine atoms and to a lesser extent, the sulfur atoms, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): On the hydrogen atoms and potentially a "sigma-hole" on the sulfur atoms along the extension of the C-S bonds, which could engage in non-covalent interactions. The electron-withdrawing fluorine atoms will also create a more positive region on the aromatic ring.

Conclusion

Quantum mechanical modeling, particularly with DFT, provides a powerful and predictive framework for understanding the structure, reactivity, and electronic properties of Disulfide, bis(3,4-difluorophenyl). The insights gained from these computational studies are invaluable for guiding the rational design of new drug candidates and advanced materials. While this guide provides a comprehensive overview based on established computational chemistry principles and data from related molecules, specific experimental validation and targeted computational studies on Disulfide, bis(3,4-difluorophenyl) are encouraged to further refine these predictions.

The Pivotal Role of Disulfide Bonds in Protein Architecture and Biological Activity: A Technical Guide

For Immediate Release

[City, State] – Disulfide bonds, the covalent linkages forged between the thiol groups of cysteine residues, are fundamental architects of protein structure, stability, and function. This technical guide offers an in-depth exploration of the multifaceted roles of these bonds, providing researchers, scientists, and drug development professionals with a comprehensive resource on their formation, characterization, and functional implications. From stabilizing extracellular proteins against harsh environments to acting as dynamic regulatory switches in signaling pathways, the disulfide bond is a critical quality attribute in protein therapeutics and a key player in cellular biochemistry.

The Structural Cornerstone: Stabilizing Protein Conformation

Disulfide bonds are most renowned for their role in stabilizing the tertiary and quaternary structures of proteins, particularly those destined for secretion or localization to the extracellular space.[1] By covalently linking different regions of a polypeptide chain or separate chains altogether, these bonds drastically reduce the conformational entropy of the unfolded state, thereby thermodynamically favoring the folded, native conformation.[2][3] This stabilization is crucial for maintaining the protein's intricate three-dimensional shape, which is inextricably linked to its biological activity.[4][5]

The stabilizing effect of disulfide bonds can be quantified through various biophysical techniques. Parameters such as the change in Gibbs free energy of unfolding (ΔΔG) and the melting temperature (Tm) provide a measure of the energetic contribution of these bonds to protein stability.

| Protein / Mutant | Modification | ΔΔGd (kcal/mol) | ΔTm (°C) | Reference |

| CMTI-V | Wild-Type (3 disulfide bonds) | - | 89 | [6] |

| CMTI-V C3S/C48S | Removal of one disulfide bond | -4.0 | -22 | [6] |

| CMTI-V V42C/R52C | Addition of one disulfide bond | +1.0 | +17 | [6] |

| De novo Coiled-Coil | Leu-protein (oxidized) | - | 5.3 M Guanidine HCl | [7] |

| De novo Coiled-Coil | Val-protein (oxidized) | - | 2.9 M Guanidine HCl | [7] |

| Table 1: Thermodynamic Stability Changes Due to Disulfide Bond Engineering. Data shows the change in Gibbs free energy of denaturation (ΔΔGd) and melting temperature (Tm) upon removal or addition of disulfide bonds in Cucurbita maxima trypsin inhibitor-V (CMTI-V) and the denaturant concentration at the transition midpoint for de novo designed coiled-coil proteins. |

Beyond thermodynamic stability, disulfide bonds also contribute to the mechanical stability of proteins that are subjected to physical forces within the cell, such as the muscle protein titin.[8]